(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-3-yl)acrylamide
Description
“(E)-N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-3-yl)acrylamide” is a synthetic acrylamide derivative featuring two heterocyclic moieties: a benzo[b]thiophene ring and a furan group. The compound’s structure comprises:
- Benzo[b]thiophene: A fused bicyclic system combining benzene and thiophene, known for its electron-rich properties and prevalence in pharmaceuticals due to its bioisosteric compatibility with indole and other aromatic systems.
- Propan-2-yl linker: A secondary amine group connecting the benzo[b]thiophene to the acrylamide backbone, providing conformational flexibility.
- Furan-3-yl substituent: A five-membered oxygen-containing heterocycle contributing to polarity and π-orbital interactions.
Properties
IUPAC Name |
(E)-N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(furan-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c1-13(19-18(20)7-6-14-8-9-21-11-14)10-15-12-22-17-5-3-2-4-16(15)17/h2-9,11-13H,10H2,1H3,(H,19,20)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRYCZQTYUGDCW-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C=CC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)/C=C/C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-3-yl)acrylamide typically involves multi-step organic reactions. One common approach is the coupling of benzo[b]thiophene and furan derivatives through a series of reactions such as Friedel-Crafts acylation, followed by amide formation. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as sodium azide (NaN3) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-3-yl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-3-yl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Benzo[b]thiophene-Based Compounds
Key Observations :
- The sulfonamide derivative () lacks the α,β-unsaturated carbonyl, reducing electrophilicity but improving metabolic stability.
Acrylamide Derivatives with Heterocyclic Substituents
Table 2: Acrylamide-Based Analogues
Key Observations :
- Hydroxy and methoxy substituents () improve solubility but may reduce membrane permeability relative to the target compound’s furan-thiophene system.
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (EWGs) : Compounds like (E)-3-(3-Chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl)acrylamide () leverage chlorine (EWG) to enhance electrophilicity, analogous to the acrylamide’s α,β-unsaturation in the target compound.
- Methoxy/Ethoxy Substituents : Derivatives in (e.g., 4-methoxyphenyl) demonstrate that alkoxy groups can modulate pharmacokinetics by altering logP values, a strategy applicable to optimizing the target compound’s furan moiety.
- Hybrid Structures : Compounds combining benzo[b]thiophene with trimethoxyphenyl groups () show enhanced antitubulin activity, suggesting that similar modifications to the target compound could improve cytotoxicity.
Biological Activity
(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-3-yl)acrylamide is a novel compound that has garnered attention for its potential therapeutic applications due to its unique structural features, which include a benzo[b]thiophene moiety and a furan ring. This article reviews the biological activities associated with this compound, focusing on its anti-inflammatory, antioxidant, and antimicrobial properties, as well as its mechanisms of action.
The compound's molecular formula is with a molecular weight of 327.5 g/mol. Its structure includes functional groups that are known to influence biological activity, such as the acrylamide group that can participate in various biochemical interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇NOS |
| Molecular Weight | 327.5 g/mol |
| CAS Number | 2035000-88-3 |
1. Anti-inflammatory Activity
Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant anti-inflammatory effects. For instance, a related compound showed an 86% reduction in edema within the first hour post-administration, outperforming conventional anti-inflammatory drugs like sodium diclofenac . The mechanism involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play pivotal roles in the inflammatory response by catalyzing the formation of prostaglandins.
2. Antioxidant Activity
In vitro studies have indicated that this compound exhibits antioxidant properties, particularly in mitigating oxidative stress induced by acrylamide in zebrafish larvae models. The compound was shown to enhance superoxide dismutase (SOD) and catalase (CAT) activities while reducing reactive oxygen species (ROS) levels . This suggests its potential use in treating oxidative stress-related disorders.
3. Antimicrobial Activity
The antimicrobial efficacy of related compounds has been assessed through minimum inhibitory concentration (MIC) tests against various pathogens. For example, derivatives similar to this compound demonstrated MIC values ranging from 0.22 to 0.25 μg/mL , indicating potent antibacterial activity against strains such as Staphylococcus aureus . This highlights the compound's potential as a lead in developing new antimicrobial agents.
The biological effects of this compound are believed to be mediated through several pathways:
- Inhibition of COX enzymes leading to decreased prostaglandin synthesis.
- Scavenging of free radicals , thereby reducing oxidative damage.
- Interference with microbial cell wall synthesis or function, contributing to its antimicrobial properties.
Case Studies
Several studies have explored the therapeutic potential of compounds related to this compound:
- Anti-inflammatory Study : A study involving a similar compound reported significant reductions in inflammatory markers and edema in animal models .
- Neuroprotective Effects : Research indicated that benzo[b]thiophene derivatives could restore glutathione levels and improve behavioral outcomes in zebrafish exposed to neurotoxic agents .
- Antimicrobial Efficacy : A series of thiazolones and thiophene derivatives were tested for their antimicrobial properties, with some exhibiting remarkable activity against resistant strains .
Q & A
Q. What are the standard synthetic routes for (E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-3-yl)acrylamide, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via a condensation reaction between a benzo[b]thiophene-containing amine and an acryloyl chloride derivative. Key steps include:
- Solvent selection : Use polar aprotic solvents like DMF or dichloromethane to enhance reactivity ().
- Coupling agents : Employ EDCI or HOBt for amide bond formation under ice-cooled conditions to minimize side reactions ().
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradient) ensures high purity .
- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acryloyl chloride) and monitor reaction progress via TLC.
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR spectroscopy : Use and NMR to confirm the (E)-configuration of the acrylamide group and verify substituent positions (e.g., furan and benzo[b]thiophene rings) ().
- Mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., bromine or chlorine adducts) .
- IR spectroscopy : Identify characteristic peaks (e.g., C=O stretch at ~1650 cm) to confirm acrylamide formation .
Q. How can researchers design initial biological assays to evaluate this compound’s activity?
Methodological Answer:
- Target selection : Prioritize kinases or receptors where benzo[b]thiophene and acrylamide moieties are known to interact (e.g., KCNQ2 potassium channels, as seen in similar compounds) ( ).
- In vitro assays : Use cell viability (MTT) assays at concentrations of 1–100 µM to assess cytotoxicity.
- Control compounds : Include structurally similar analogs (e.g., chlorophenyl or fluorophenyl derivatives) for comparative activity analysis .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the binding interactions of this compound with biological targets?
Methodological Answer:
- Software : Use Glide (Schrödinger) for flexible ligand docking, employing OPLS-AA force fields to account for torsional flexibility ( ).
- Grid generation : Define binding pockets using X-ray structures (e.g., PDB entries for KCNQ2 channels).
- Validation : Cross-validate docking poses with experimental SAR data from analogs (e.g., fluorophenyl derivatives in ) .
Q. What strategies resolve contradictions in reported bioactivity data for structurally related acrylamides?
Methodological Answer:
- Assay standardization : Ensure consistent conditions (e.g., cell lines, incubation times) across studies.
- Structural analysis : Compare substituent effects (e.g., meta- vs. para-chlorophenyl groups in ) using QSAR models.
- Data normalization : Report IC values relative to positive controls (e.g., doxorubicin for anticancer activity) .
Q. How can crystallographic data address challenges in characterizing this compound’s solid-state conformation?
Methodological Answer:
Q. What are effective methods to mitigate low yields during scale-up synthesis?
Methodological Answer:
- Temperature control : Use reflux conditions (e.g., 80°C in methanol) to accelerate kinetics without decomposition ().
- By-product management : Employ scavengers (e.g., molecular sieves) to absorb water in condensation reactions.
- Alternative routes : Explore microwave-assisted synthesis for time reduction and yield improvement .
Methodological Notes
- Data interpretation : Cross-reference NMR shifts with predicted values (e.g., ChemDraw) to confirm regiochemistry.
- Contamination risks : Monitor for residual solvents (e.g., DMF) via GC-MS during purity assessment.
- Advanced characterization : For ambiguous cases, use 2D NMR (e.g., NOESY to confirm (E)-configuration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
